molecular formula C11H17O4P B158618 diethyl [hydroxy(phenyl)methyl]phosphonate CAS No. 1663-55-4

diethyl [hydroxy(phenyl)methyl]phosphonate

Cat. No.: B158618
CAS No.: 1663-55-4
M. Wt: 244.22 g/mol
InChI Key: SLNMJVMGIXUXFI-UHFFFAOYSA-N
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Description

diethyl [hydroxy(phenyl)methyl]phosphonate is an organophosphorus compound with the molecular formula C₁₁H₁₇O₄P. It is a phosphonate ester, characterized by the presence of a hydroxy group attached to a phenyl ring, which is further bonded to a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

diethyl [hydroxy(phenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with benzaldehyde in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of a phosphonate intermediate, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

On an industrial scale, the synthesis of diethyl hydroxy(phenyl)methylphosphonate typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

diethyl [hydroxy(phenyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Diethyl methylphosphonate
  • Diethyl chloromethylphosphonate
  • Diethyl ethylphosphonate

Uniqueness

diethyl [hydroxy(phenyl)methyl]phosphonate is unique due to the presence of both a hydroxy group and a phenyl ring, which confer distinct reactivity and binding properties. Compared to other phosphonates, it exhibits enhanced ability to form hydrogen bonds and participate in aromatic interactions, making it a valuable compound in both synthetic and biological applications .

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNMJVMGIXUXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285891, DTXSID80942232
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-55-4, 20176-43-6
Record name 1663-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of Diethyl [hydroxy(phenyl)methyl]phosphonate and are there any notable intermolecular interactions?

A1: this compound crystallizes in a monoclinic system with the space group P2 1 /n and four molecules per unit cell (Z=4) [, ]. The crystal structure is characterized by O—H⋯O hydrogen bonding between the hydroxy group of one molecule and an oxygen atom of the phosphonate group of a neighboring molecule. This interaction leads to the formation of chiral helical chains along the crystallographic b axis [, ].

Q2: What spectroscopic techniques were used to characterize this compound and what information do they provide?

A2: Researchers utilized several spectroscopic techniques to investigate the compound. UV-Vis spectroscopy revealed good optical transmission in the visible region and strong absorption in the middle ultraviolet region []. Infrared (FT-IR) and Raman spectroscopy were employed to identify the characteristic vibrational frequencies of various functional groups within the molecule []. These experimental vibrational frequencies were then compared to theoretical values obtained through Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set, further confirming the structural assignments and providing insights into the electronic structure [].

Q3: Beyond structural characterization, what other properties of this compound were investigated computationally?

A3: In addition to vibrational frequency analysis, DFT calculations were employed to predict various chemical reactivity and thermodynamic parameters []. These included ionization potential (I), electron affinity (A), hardness (σ), softness (η), electronegativity (χ), and electrophilicity index (ω) []. These parameters provide valuable information about the molecule's reactivity, stability, and potential interactions with other chemical species.

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